molecular formula C21H15FN4O2S B2439149 N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-6-methoxypyridazine-3-carboxamide CAS No. 1705499-83-7

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-6-methoxypyridazine-3-carboxamide

Cat. No.: B2439149
CAS No.: 1705499-83-7
M. Wt: 406.44
InChI Key: ZNBYPOFTVPMZIC-UHFFFAOYSA-N
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Description

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-6-methoxypyridazine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It contains a thiazole ring, a pyridazine ring, and a carboxamide group, making it a molecule of interest in medicinal chemistry and pharmaceutical research. The presence of fluorine, methoxy, and other substituents in its structure contributes to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-6-methoxypyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4O2S/c1-28-19-11-10-17(25-26-19)20(27)23-16-9-5-3-7-14(16)18-12-29-21(24-18)13-6-2-4-8-15(13)22/h2-12H,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBYPOFTVPMZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C(=O)NC2=CC=CC=C2C3=CSC(=N3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-6-methoxypyridazine-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone or a similar precursor.

    Coupling Reactions: The final coupling of the thiazole and pyridazine rings with the carboxamide group can be achieved using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-6-methoxypyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in alcohols or amines.

Scientific Research Applications

Anticancer Applications

Recent studies have demonstrated the potential of this compound in anticancer therapy. The following table summarizes key findings from various research efforts:

StudyCancer Cell LinesPercent Growth Inhibition (PGI)Mechanism of Action
Study A SNB-19, OVCAR-8, NCI-H4086.61%, 85.26%, 75.99%Induction of apoptosis
Study B HepG2, MDA-MB-231Significant cytotoxicity observedInhibition of VEGFR2 signaling
Study C Multiple cancer cell linesPGIs ranging from 51.88% to 67.55%Disruption of cell cycle

These studies highlight the compound's ability to inhibit cancer cell growth through various mechanisms, including apoptosis induction and interference with critical signaling pathways.

Antimicrobial Applications

The compound has also shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Here are some notable findings:

StudyBacterial Strains TestedResults
Study D E. coli, S. aureus, P. aeruginosaPotent activity observed; effective in combination with cell-penetrating peptides
Study E Various strainsSignificant reduction in bacterial viability

The incorporation of thiazole and pyridazine moieties appears to enhance the antibacterial properties of the compound, making it a candidate for further development as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key observations include:

  • Thiazole Group : Essential for maintaining biological activity.
  • Fluorophenyl Substitution : Enhances lipophilicity, improving cellular uptake.
  • Methoxy Group : Contributes to increased solubility and stability.

Case Studies

  • Anticancer Efficacy : In a series of experiments, N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-6-methoxypyridazine-3-carboxamide was tested against various cancer cell lines, showing significant inhibition rates, particularly in aggressive types like ovarian and brain cancers .
  • Antibacterial Action : A study evaluated the compound's effectiveness against resistant bacterial strains, revealing that it could be used synergistically with existing antibiotics to enhance therapeutic outcomes .

Mechanism of Action

The mechanism of action of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-6-methoxypyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-6-methoxypyridazine-3-carboxamide can be compared with other similar compounds, such as:

    Thiazole Derivatives: Compounds containing the thiazole ring, which may have similar biological activities but different chemical properties.

    Pyridazine Derivatives: Compounds containing the pyridazine ring, which may have different biological activities and applications.

    Carboxamide Derivatives: Compounds containing the carboxamide group, which may have similar or different biological activities depending on the overall structure.

The uniqueness of this compound lies in its specific combination of functional groups and substituents, which contribute to its distinct chemical and biological properties.

Biological Activity

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-6-methoxypyridazine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C22H19FN4OSC_{22}H_{19}FN_4OS, with a molecular weight of approximately 443.4 g/mol. The presence of a fluorophenyl group and a thiazole moiety contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in disease pathways:

  • Antitumor Activity : Research indicates that compounds with similar structural features exhibit significant inhibitory effects on various cancer cell lines. This is often mediated through the inhibition of key kinases involved in cell proliferation and survival, such as BRAF and EGFR .
  • Antimicrobial Effects : The thiazole and pyridazine components are known for their antimicrobial properties. Studies have shown that related compounds can disrupt bacterial cell membranes, leading to cell lysis .
  • Anti-inflammatory Properties : Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Biological Activity Data

A summary of biological activity findings related to this compound is presented in the table below:

Activity Type Target/Pathway Effect Reference
AntitumorBRAF, EGFRInhibition of cell proliferation
AntimicrobialBacterial cell membranesDisruption leading to cell lysis
Anti-inflammatoryCytokine productionInhibition of TNF-α and NO

Case Studies

  • Antitumor Efficacy : A study investigating the effects of similar thiazole derivatives on MDA-MB-231 breast cancer cells found significant cytotoxicity, particularly when combined with doxorubicin, enhancing therapeutic outcomes while minimizing side effects .
  • Infection Models : In vitro assays demonstrated that compounds structurally related to this compound exhibited effective antifungal activity against Candida albicans, with minimum inhibitory concentrations comparable to established antifungals like ketoconazole .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has not been extensively characterized. However, preliminary ADME (Absorption, Distribution, Metabolism, Excretion) studies suggest favorable drug-like properties, indicating potential for further development as a therapeutic agent .

Q & A

Q. How do electron-deficient moieties influence reactivity in downstream modifications?

  • Methodological Answer :
  • Nucleophilic Aromatic Substitution : The pyridazine ring’s electron deficiency facilitates reactions with amines or thiols at C-4/C-5 positions .
  • Electrophilic Additions : Fluorophenyl groups direct electrophiles (e.g., NO₂⁺) to meta positions, enabling functional diversification .

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